molecular formula C20H24N2O6 B13872480 Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B13872480
M. Wt: 388.4 g/mol
InChI Key: HUEFHTVBOJFHSB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a core structure in cardiovascular therapeutics due to its calcium channel-blocking activity . Its molecular formula is C₂₃H₂₆N₂O₆, featuring:

  • Ethyl propan-2-yl ester groups at positions 3 and 3.
  • A para-nitrophenyl substituent at position 2.
  • Methyl groups at positions 2 and 6 of the dihydropyridine ring.

Synthesis involves oxidation of the precursor Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate using selenium dioxide in 1,4-dioxane, yielding a mixture of oxidized products . The compound’s crystal structure reveals a non-planar dihydropyridine ring, with the C4 atom deviating by 0.312(1) Å from the mean plane of the ring. Intermolecular N–H⋯O hydrogen bonds stabilize its crystal packing .

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

3-O-ethyl 5-O-propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24N2O6/c1-6-27-19(23)16-12(4)21-13(5)17(20(24)28-11(2)3)18(16)14-7-9-15(10-8-14)22(25)26/h7-11,18,21H,6H2,1-5H3

InChI Key

HUEFHTVBOJFHSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)C)C)C

Origin of Product

United States

Preparation Methods

Hantzsch Reaction-Based Synthesis

The classical and most utilized method for synthesizing 1,4-dihydropyridine derivatives is the Hantzsch reaction, which involves the condensation of:

  • An aromatic aldehyde (in this case, 4-nitrobenzaldehyde)
  • Two equivalents of β-ketoesters (ethyl 3-oxobutanoate or methyl acetoacetate)
  • Ammonia or an amine source (such as ethyl 3-aminocrotonate)

Process Steps:

  • Preparation of 2-Haloethyl 2-Benzylidene-3-oxobutanoate Intermediate

    • React 4-nitrobenzaldehyde with 2-haloethyl 3-oxobutanoate (where the halo group can be chlorine or bromine) in an inert solvent like isopropyl alcohol.
    • This forms 2-haloethyl 2-(4-nitrobenzylidene)-3-oxobutanoate.
    • The reaction is typically carried out under reflux with molecular sieves to remove water and drive the condensation forward.
  • Cyclization to 1,4-Dihydropyridine

    • React the above intermediate with ethyl 3-aminocrotonate or methyl 3-aminocrotonate under reflux conditions.
    • The reaction proceeds via cyclization, forming the 1,4-dihydropyridine ring system.
    • The product contains a 2-haloethoxycarbonyl group at the 3-position, which can be further modified.
  • Isolation and Purification

    • After completion, the reaction mixture is cooled.
    • The solvent is removed by distillation.
    • The residue is dissolved in chloroform and washed with dilute hydrochloric acid and water.
    • Drying over magnesium sulfate, followed by column chromatography and crystallization from ethyl acetate/hexane, yields the purified compound.

Yields and Physical Data:

  • Yields for this step are generally high, around 90-96%.
  • Melting points are reported around 134-137°C for similar compounds prepared by this method.

Ester Modification and Selective Hydrolysis

To obtain the specific ester pattern (ethyl propan-2-yl esters) at the 3 and 5 positions, selective esterification or partial hydrolysis is employed:

  • Starting from dimethyl or diethyl 1,4-dihydropyridine-3,5-dicarboxylates, partial hydrolysis with aqueous alkali metal hydroxides (such as lithium hydroxide hydrate or sodium hydroxide hydrate) in the presence of a lower alcohol (e.g., methanol) selectively converts one ester group to the acid or to a different ester upon subsequent esterification.

  • The reaction temperature is controlled between room temperature and reflux to optimize selectivity and yield.

  • Subsequent esterification with the desired alcohol (propan-2-ol) in the presence of acylation catalysts such as 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) in solvents like methylene chloride allows the formation of the propan-2-yl ester.

  • This step requires careful control to prevent over-esterification or side reactions.

Alternative Synthetic Routes and Purification

  • Some methods involve the preparation of intermediates like 2-(N-benzyl-N-methylamino)ethyl acetoacetate, which can be reacted further to introduce aminoethyl ester groups at the 5-position, as seen in nicardipine analog synthesis.

  • Purification of intermediates and final products often requires silica gel column chromatography using solvent mixtures such as ethyl acetate, chloroform-acetone, or benzene-acetone in specific ratios (e.g., 20:1 or 10:1).

  • Acidification with ethanolic hydrochloric acid and recrystallization from solvent mixtures (chloroform-ether or acetone-ether) are common final purification steps to obtain crystalline hydrochloride salts or free base forms with defined melting points.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Formation of 2-haloethyl benzylidene intermediate 4-nitrobenzaldehyde + 2-haloethyl 3-oxobutanoate, reflux in isopropyl alcohol with molecular sieves ~90-96 High yield, water removal critical
Cyclization with aminocrotonate ester 2-haloethyl benzylidene intermediate + ethyl/methyl 3-aminocrotonate, reflux High Forms 1,4-dihydropyridine ring
Partial hydrolysis of diester Alkali metal hydroxide (LiOH or NaOH) in methanol, RT to reflux High Selective conversion to monoester/acid
Esterification to propan-2-yl ester Propan-2-ol, DMAP, DCC, methylene chloride Moderate to High Requires careful control to avoid side reactions
Purification Silica gel chromatography, acidification, recrystallization N/A Essential for product purity and characterization

In-Depth Research Findings and Notes

  • The use of 2-haloethyl 3-oxobutanoate as a starting material enables the introduction of functional groups at the 3-position of the dihydropyridine ring, facilitating further derivatization.

  • Molecular sieves (3A) are employed to remove water during condensation reactions, which is critical for driving the equilibrium toward product formation and improving yields.

  • The selective hydrolysis step is a key innovation allowing the preparation of mixed esters (ethyl and propan-2-yl) in the 3,5-dicarboxylate positions, which can influence the pharmacokinetic and pharmacodynamic properties of the compound.

  • Purification by column chromatography and recrystallization is necessary due to the formation of closely related side products and the sensitivity of the dihydropyridine ring to oxidation and decomposition.

  • The described methods are derived from multiple patent sources, ensuring a broad and validated synthetic approach for this compound class.

Chemical Reactions Analysis

Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

    Major Products:

Scientific Research Applications

Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydropyridine Core

Table 1: Key Structural Differences in 1,4-DHP Derivatives
Compound Name Ester Groups Aryl Substituent (Position) Notable Structural Features References
Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-DHP-3,5-dicarboxylate Ethyl propan-2-yl 4-Nitrophenyl (para) Non-planar dihydropyridine ring; C4 deviation = 0.312 Å
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate (Benidipine HCl analog) Diethyl 3-Nitrophenyl (meta) Meta-nitro group reduces resonance stabilization; used as a calcium channel blocker
(4RS)-3-Benzyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-DHP-3,5-dicarboxylate Benzyl (C₆H₅CH₂) and methyl 4-Nitrophenyl (para) Dihedral angle = 89.26° between aryl and dihydropyridine planes; N–H⋯O hydrogen bonds
Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Diethyl 4-Fluorophenyl (para) Electron-withdrawing fluorine enhances dipole interactions; synthesized via one-pot method

Impact of Ester Groups on Physicochemical Properties

  • Benzyl esters (e.g., in the (4RS)-3-benzyl analog) introduce aromaticity, which may enhance π-π stacking interactions in crystal lattices .

Aryl Substituent Effects

  • Para-nitrophenyl (target compound): Maximizes resonance stabilization of the nitro group, favoring planar conformations and strong hydrogen-bonding interactions .
  • Meta-nitrophenyl (Benidipine analog): Reduces conjugation with the dihydropyridine ring, altering electronic distribution and biological activity .
  • Fluorophenyl (): Electron-withdrawing fluorine substituents modulate dipole moments but lack nitro’s hydrogen-bonding capacity .

Crystallographic and Hydrogen-Bonding Features

Table 2: Crystallographic Data Comparison
Compound Space Group Unit Cell Volume (ų) Hydrogen-Bonding Patterns Refinement Software
Ethyl propan-2-yl 4-(4-nitrophenyl)-1,4-DHP P21/n 2085.9 N–H⋯O and C–H⋯O bonds; C(7) chain motif SHELXL
(4RS)-3-Benzyl 5-methyl analog P21/n 2085.9 Similar N–H⋯O bonds; identical space group SHELXL
Diethyl 4-(4-fluorophenyl)-1,4-DHP Not reported Not reported Fluorine participates in weak C–H⋯F interactions Not specified

Biological Activity

Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C18H22N2O6
  • Molecular Weight : 388.4 g/mol
  • IUPAC Name : this compound

1. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Recent studies have shown that derivatives of dihydropyridine exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

  • Compound Efficacy : The compound demonstrated an IC50 value of 12.6 μM against AChE, indicating moderate potency compared to standard drugs like donepezil (IC50 = 20.8 nM) .

2. Calcium Channel Blockade

Dihydropyridines are well-known calcium channel blockers. This compound has shown promising results:

  • Inhibition Rates : At a concentration of 10 μM, the compound exhibited calcium channel inhibition rates ranging from 22% to 51%, comparable to nimodipine (52%) .

3. Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related diseases. Studies indicate that this compound possesses antioxidant capabilities that can protect cells from oxidative damage:

  • Mechanism : The antioxidant activity is attributed to the ability to scavenge free radicals and modulate cellular signaling pathways .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various dihydropyridine derivatives revealed that the target compound exhibited dual inhibition of cholinesterases and calcium channels. The synthesis involved a one-pot multicomponent reaction yielding high purity and yield (85%) .

Case Study 2: Structure-Activity Relationship (SAR)

Research on SAR highlighted that modifications in the nitrophenyl group significantly affect biological activity. The presence of electron-withdrawing groups enhanced cholinergic activity while maintaining calcium channel blockade properties .

Data Table: Summary of Biological Activities

Activity TypeCompound IC50/EffectivenessReference
AChE Inhibition12.6 μM
BChE InhibitionVaries; best at 0.30 μM
Calcium Channel BlockadeUp to 51% inhibition
Antioxidant ActivityModerate

Q & A

Q. What are the optimal synthetic routes for preparing this 1,4-dihydropyridine derivative, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via the Hantzsch reaction, involving ethyl acetoacetate, 4-nitrobenzaldehyde, and ammonium acetate in ethanol under reflux (12–24 hours). Key variables include solvent polarity, temperature, and catalyst selection. For example:

  • describes refluxing in 50% ethanol for 12 hours, achieving crystallization after cooling.
  • uses a stepwise addition of benzyl alcohol at 278 K, followed by vacuum evaporation and column chromatography.

Q. How can X-ray crystallography confirm the molecular geometry and hydrogen-bonding network of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation. , and 6 report:

  • Crystal System : Monoclinic (space group P2₁/n).
  • Hydrogen Bonding : N–H⋯O and C–H⋯O interactions stabilize the lattice, forming chains along the c-axis.
  • Refinement : SHELXL () refines anisotropic displacement parameters and handles hydrogen atoms via riding models (C–H) or free refinement (N–H).

Q. How does the 4-nitrophenyl substituent influence the compound’s pharmacological activity compared to analogs with meta-substituted phenyl groups?

Methodological Answer: The para-nitro group enhances electron-withdrawing effects, altering calcium channel binding affinity. demonstrates that substituent position and dihydropyridine (DHP) ring planarity directly modulate activity:

  • Planarity Analysis : Para-substituted derivatives exhibit greater DHP ring puckering (e.g., dihedral angle of 89.26° between phenyl and DHP planes) compared to meta-substituted analogs.
  • Pharmacological Assays : Radioligand binding assays (e.g., [³H]nitrendipine displacement) show para-nitro derivatives exhibit 10-fold higher activity in receptor binding vs. functional smooth muscle assays.

Q. How can researchers resolve contradictions in crystallographic refinement parameters when using SHELX software?

Methodological Answer: Discrepancies in refinement (e.g., handling hydrogen atoms or extinction correction) arise from data quality and software settings. specifies:

  • Hydrogen Treatment : N–H hydrogens are freely refined, while C–H atoms use riding models with Uiso = 1.2–1.5×Ueq(C).
  • Extinction Correction : Apply SHELXL97’s extinction coefficient (0.045(6)) to mitigate intensity decay.

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